molecular formula C14H16N2O3S B2497277 N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898436-32-3

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2497277
CAS No.: 898436-32-3
M. Wt: 292.35
InChI Key: HSNOUEUZVZDCCE-UHFFFAOYSA-N
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Description

N-cyclopropyl-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, sulfonamide formation, and introduction of the cyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its specific tricyclic structure and the presence of a cyclopropyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a sulfonamide functional group, which is known for its diverse biological activities. The molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 265.35 g/mol. The sulfonamide moiety is crucial for its interaction with biological targets.

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies their antibacterial properties.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that sulfonamide derivatives can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available research:

Activity Type Effect Reference
AntibacterialInhibits bacterial growth
AntitumorInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal cells from damage
Enzyme InhibitionInhibits dihydropteroate synthase

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of various sulfonamide derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines (e.g., A549 lung cancer cells). The study highlighted that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of sulfonamide derivatives in models of oxidative stress-induced neuronal damage. This compound demonstrated a significant reduction in neuronal cell death and an increase in cell survival rates compared to untreated controls.

Properties

IUPAC Name

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13-4-1-9-7-12(20(18,19)15-11-2-3-11)8-10-5-6-16(13)14(9)10/h7-8,11,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNOUEUZVZDCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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